3-methylphenyl 3-fluorobenzoate
Description
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(3-methylphenyl) 3-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-4-2-7-13(8-10)17-14(16)11-5-3-6-12(15)9-11/h2-9H,1H3 |
InChI Key |
UIXLXXNLGFASHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
The most widely documented method involves converting 3-fluorobenzoic acid to its acid chloride, followed by coupling with m-cresol:
-
Synthesis of 3-Fluorobenzoyl Chloride :
-
Esterification with m-Cresol :
-
Reagents : 3-Fluorobenzoyl chloride, m-cresol, base (pyridine or triethylamine).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Workup : Washing with dilute HCl, NaHCO, and brine; drying over MgSO; purification via column chromatography (hexane/EtOAc).
-
Key Advantages
Direct Coupling Using Carbodiimide Reagents
Steglich Esterification
This method avoids isolated acid chloride synthesis:
-
Reagents : 3-Fluorobenzoic acid, m-cresol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Solvent : Anhydrous DCM or THF.
-
Workup : Filtration to remove dicyclohexylurea byproduct; purification via recrystallization (ethanol/water).
Limitations
-
Requires stoichiometric DCC, increasing cost.
-
Sensitive to moisture, necessitating strict anhydrous conditions.
Microwave-Assisted Synthesis
Accelerated Esterification
Recent advancements employ microwave irradiation to reduce reaction time:
-
Reagents : 3-Fluorobenzoic acid, m-cresol, HSO (catalyst).
-
Workup : Neutralization with NaOH; extraction with EtOAc.
Industrial Considerations
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Acid Chloride-Mediated | SOCl, pyridine | Reflux, 2–4 hours | 70–85% | High |
| Steglich Esterification | DCC, DMAP | 25°C, 12–24 hours | 60–75% | Moderate |
| Microwave-Assisted | HSO | 100°C, 15–30 minutes | 65–70% | Low |
Critical Parameters for Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-methylphenyl 3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-Fluorobenzoic acid.
Reduction: 3-Fluorobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-methylphenyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-fluorobenzoic acid and 3-methylphenol, which can then participate in various biochemical processes. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Key Observations :
- The methyl and ethyl esters exhibit lower molecular weights and boiling points compared to 3-methylphenyl derivatives due to smaller ester groups.
- Trifluoromethyl substitution increases molecular weight and density significantly .
Chemical Reactivity
- Hydrolysis : Methyl and ethyl 3-fluorobenzoates undergo base-catalyzed ester hydrolysis to yield 3-fluorobenzoic acid. Bulkier esters (e.g., 3-methylphenyl) may exhibit slower hydrolysis due to steric hindrance .
- Electrophilic Substitution : The meta-fluorine directs further substitution to the para position in electrophilic reactions, a pattern consistent across fluorobenzoates .
- Thermal Stability: Fluorinated esters generally exhibit higher thermal stability compared to non-fluorinated analogs, as seen in methyl 3-fluorobenzoate’s stability at room temperature .
Research Findings
- Spectroscopic Differentiation : 19F NMR is effective in distinguishing structurally similar fluorobenzoates. For example, 3-fluorobenzoate exhibits distinct shifts compared to 2-chloro-5-fluorobenzoate .
- Biodegradation : Microbial degradation of 3-fluorobenzoate produces 3-fluorocatechol, suggesting similar pathways for 3-methylphenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
